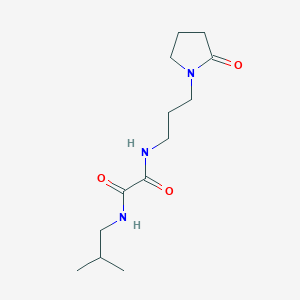
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound characterized by its unique structure and diverse range of potential applications. This compound features a thiadiazole core, which is known for its versatility in various fields of chemical research and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
It serves as a building block for the synthesis of complex molecules.
Utilized in creating novel ligands for coordination chemistry.
Biology:
Its biological activity makes it a candidate for drug discovery.
Potential antimicrobial and anticancer properties are under investigation.
Medicine:
It is studied for its role in enzyme inhibition, potentially leading to therapeutic applications.
Industry:
The compound’s ability to participate in diverse reactions makes it valuable in material science for designing new materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis typically begins with the formation of the thiadiazole ring via cyclization reactions involving thiosemicarbazides and appropriate acylating agents.
Step 2: Subsequent attachment of the ethylthio group is achieved through nucleophilic substitution reactions.
Step 3: Introduction of the 1-(3-methoxyphenyl)-1H-imidazol-2-yl moiety involves condensation reactions with imidazole derivatives under controlled conditions.
Industrial Production Methods:
Large-scale production might employ flow chemistry techniques to enhance efficiency and yield.
Optimized catalytic processes can be integrated to maintain high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: It undergoes oxidative transformations, leading to the formation of sulfoxides and sulfones.
Reduction: This compound can be reduced at its sulfur atoms, often using mild reducing agents like sodium borohydride.
Substitution: It shows a proclivity for nucleophilic substitution at the thiadiazole ring, making it a candidate for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Utilization of strong nucleophiles such as organolithium or Grignard reagents.
Major Products:
Oxidative products include sulfoxides and sulfones.
Reduction yields more reduced sulfur-containing species.
Substitution products vary widely depending on the nucleophile used, expanding its utility in synthetic chemistry.
Wirkmechanismus
Effects and Molecular Targets:
The compound exerts its effects through interactions with specific enzymes or receptors.
Binding to active sites or allosteric sites alters the biological activity of these targets.
Pathways Involved:
Inhibition of enzyme activity through competitive or non-competitive mechanisms.
Modulation of cellular pathways, leading to changes in cellular function and signaling.
Vergleich Mit ähnlichen Verbindungen
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
These compounds share structural similarities but differ in specific substituents, influencing their chemical and biological properties.
There you go—a detailed look at N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide! Anything in particular piquing your interest here?
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-7-8-21(15)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBTWRRTMWINFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)
![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)
![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)




![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)
![4-[(3-chlorophenyl)methyl]piperidine;hydrochloride](/img/structure/B2556721.png)
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2556725.png)
![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)
![7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2556730.png)
![5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B2556731.png)
